molecular formula C10H7FN2 B13883940 1H-Indole-3-carbonitrile, 5-fluoro-1-methyl-

1H-Indole-3-carbonitrile, 5-fluoro-1-methyl-

Cat. No.: B13883940
M. Wt: 174.17 g/mol
InChI Key: XKOMJZKKKPWVSB-UHFFFAOYSA-N
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Description

1H-Indole-3-carbonitrile, 5-fluoro-1-methyl- (CAS: Not explicitly provided; structurally analogous to compounds in and ) is a fluorinated indole derivative characterized by a cyano (-CN) group at position 3, a fluorine atom at position 5, and a methyl (-CH₃) substituent at position 1. Indole-3-carbonitriles are pivotal in medicinal chemistry due to their versatility in interacting with biological targets, such as kinases (TRK) and hormone receptors (androgen receptor, AR) . The 5-fluoro substitution likely enhances metabolic stability and binding affinity, while the 1-methyl group improves lipophilicity and pharmacokinetic properties.

Properties

Molecular Formula

C10H7FN2

Molecular Weight

174.17 g/mol

IUPAC Name

5-fluoro-1-methylindole-3-carbonitrile

InChI

InChI=1S/C10H7FN2/c1-13-6-7(5-12)9-4-8(11)2-3-10(9)13/h2-4,6H,1H3

InChI Key

XKOMJZKKKPWVSB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)F)C#N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
N-1 Methylation Sodium hydride, methyl iodide/dimethyl sulfate DMF or THF Room temp to 50 °C ~85-95 Selective N-methylation
Carbonitrile introduction Chlorosulfonyl isocyanate, DMF Acetonitrile, DMF 0 °C to room temp ~90 High yield, requires careful temp control
Fluorination (if needed) Starting from 5-fluoroindole - - - Usually commercially available starting material

Chemical Reaction Analysis

  • Oxidation: The compound can be oxidized to indole oxides using agents like potassium permanganate or chromium trioxide.
  • Reduction: The nitrile group can be reduced to amines using lithium aluminum hydride or catalytic hydrogenation.
  • Electrophilic Substitution: Positions 2 and 3 on the indole ring are reactive sites for further substitution, enabling derivatization.

These transformations allow the compound to serve as a versatile intermediate in synthetic chemistry.

Summary of Research Results

  • The chlorosulfonyl isocyanate method provides a robust, high-yielding route to 1-methyl-5-fluoro-1H-indole-3-carbonitrile with yields around 90% and high purity.
  • Methylation of 5-fluoroindole is efficiently achieved under basic conditions with sodium hydride and methylating agents.
  • The compound serves as a key intermediate in synthesizing biologically active derivatives, including antiviral and anticancer agents.
  • Industrial methods optimize these reactions using continuous flow and catalyst systems to improve scalability and product quality.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-carbonitrile, 5-fluoro-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Indole-3-carbonitrile, 5-fluoro-1-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-3-carbonitrile, 5-fluoro-1-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes. The presence of the fluorine atom enhances its binding affinity and specificity, making it a potent bioactive molecule .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Substituent Effects on Physical Properties

Compound Name Substituents (Positions) Melting Point (°C) Molecular Weight Key Spectral Features (IR, NMR) Reference
1H-Indole-3-carbonitrile, 5-fluoro-1-methyl- 5-F, 1-CH₃, 3-CN Not reported Calculated: ~186 Expected: IR: ~2190 cm⁻¹ (CN); ¹H NMR: δ ~2.5 (CH₃), δ ~6.8–7.5 (aromatic) N/A
5-Methyl-3-phenyl-1H-indole-2-carbonitrile 5-CH₃, 3-Ph, 2-CN 168 232.1 IR: 2189 cm⁻¹ (CN); ¹H NMR: δ 1.81 (CH₃)
5-(Thiophen-2-yl)-1H-indole-3-carbonitrile 5-thiophenyl, 3-CN 237 225.3 IR: 2210 cm⁻¹ (CN); ¹H NMR: δ 7.2–7.8 (thiophene)
1-(Difluoromethyl)-1H-indole-3-carbonitrile 1-(CHF₂), 3-CN Not reported 192.17 ¹H NMR: δ ~6.5 (CHF₂); 19F NMR: δ ~-110

Key Observations :

  • The 1-methyl group reduces steric hindrance compared to bulkier substituents like trifluoromethyl (CF₃) or sulfonyl groups .

Key Observations :

  • Fluorinated indoles often require halogenated precursors (e.g., 5-fluoroindole) and transition-metal catalysts for regioselective substitutions .
  • Trifluoromethyl or sulfonyl groups introduce synthetic complexity, requiring specialized reagents like (CF₃)SO₂Cl .

Table 3: Pharmacological Profiles

Compound Name Target/Activity Mechanism Reference
1H-Indole-3-carbonitrile derivatives (e.g., C11) TRK inhibitors Competitive inhibition of ATP-binding domain
1-(3-(2-Chlorophenoxy)propyl)-1H-indole-3-carbonitrile AR-DNA binding inhibitor Blocks AR-DBD interaction with DNA
EMD 281014 (7-fluorophenyl derivative) 5-HT2A receptor antagonist Binds to serotonin receptor

Key Observations :

  • The 3-carbonitrile group is critical for hydrogen bonding with residues like Tyr 355 in AR and TRK proteins .
  • Fluorine at position 5 (vs. 7 in EMD 281014) may alter receptor selectivity due to electronic effects .

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